IKKβ Inhibitory Potency: Direct Comparison with In-Class Thiophene Analogs
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide inhibits IKKβ with an IC₅₀ of 6600 nM [1]. This potency is approximately 3.5-fold lower than the structurally related 2-amino-5-phenylthiophene-3-carboxamide (IC₅₀ = 1900 nM) and 3.3-fold weaker than the clinical-stage comparator SC-514 (IC₅₀ = 2000 nM) [1]. Conversely, the compound is approximately 2.2-fold more potent than 3-amino-benzo[b]thiophene-2-carboxylic acid amide (IC₅₀ = 12600 nM) [1]. These quantitative differences underscore the critical role of the 4-chlorophenyl substitution in modulating IKKβ binding affinity relative to other aryl and heteroaryl analogs.
| Evidence Dimension | IKKβ inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6600 nM |
| Comparator Or Baseline | 2-Amino-5-phenylthiophene-3-carboxamide (IC₅₀ = 1900 nM); SC-514 (IC₅₀ = 2000 nM); 3-Amino-benzo[b]thiophene-2-carboxylic acid amide (IC₅₀ = 12600 nM) |
| Quantified Difference | 3.5-fold less potent than 2-amino-5-phenylthiophene-3-carboxamide; 3.3-fold less potent than SC-514; 1.9-fold more potent than 3-amino-benzo[b]thiophene-2-carboxylic acid amide |
| Conditions | In vitro IKKβ enzyme inhibition assay (GIMICA/TTD database curation) |
Why This Matters
Quantitative IKKβ inhibition data enables researchers to select the appropriate tool compound for NF-κB pathway studies based on desired potency window and structural comparators.
- [1] GIMICA Target Validation. Inhibitor of nuclear factor kappa B kinase beta subunit (IKKβ) potency data. TTD ID: T78429. View Source
